2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C12H12ClN3O4S . It has a molecular weight of 329.76 . The compound is not hazardous .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The compound also contains a sulfamoyl group and a phenyl group .Physical and Chemical Properties Analysis
The compound has a complexity of 460 and a topological polar surface area of 110Ų . It has 21 heavy atoms, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . The compound is covalently bonded and has a rotatable bond count of 5 .Scientific Research Applications
Antimicrobial Activities
2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide and its derivatives have been a focal point in the synthesis of compounds with significant antimicrobial properties. Studies have demonstrated the synthesis of novel compounds, which, upon evaluation, exhibited noteworthy antibacterial and antifungal activities. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives were synthesized and exhibited substantial in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, along with antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Similarly, new 2-aminomethyloxazolo[5,4-b]pyridine derivatives, synthesized from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, have showcased potential applications in drug development, indicating their utility in medicinal chemistry (Palamarchuk et al., 2019).
Anticancer Activities
This compound and its derivatives have also shown promise in anticancer research. A particular study reported the synthesis of 5-methyl-4-phenyl thiazole derivatives, which, when tested, displayed selective cytotoxicity against cancer cell lines such as A549 human lung adenocarcinoma cells. The study emphasized the potential of these compounds in developing targeted cancer therapies (Evren et al., 2019). Moreover, 4-arylsulfonyl-1,3-oxazoles, synthesized from related compounds, demonstrated significant anticancer activity against various cancer cell lines, hinting at their potential as lead compounds for further cancer research (Zyabrev et al., 2022).
Structural and Quantum Chemical Studies
Apart from biological activities, these compounds have also been subjects in structural and quantum chemical studies. For instance, research involving the synthesis of derivatives has provided insight into their molecular structure and interaction potentials, essential for understanding their reactivity and designing more effective drugs (Hussein, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the oxazole moiety, such as this one, have been known to exhibit a broad range of biological activities .
Mode of Action
It is known that the oxazole ring is a crucial component in many biologically active compounds, and it can interact with various biological targets .
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight, rotatable bond count, and topological polar surface area, among other properties, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
2-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-8-6-11(15-20-8)16-21(18,19)10-4-2-9(3-5-10)14-12(17)7-13/h2-6H,7H2,1H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZDYWVAWNFNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.